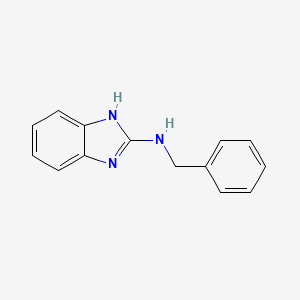

(1H-Benzoimidazol-2-yl)-benzyl-amine

Vue d'ensemble

Description

(1H-Benzoimidazol-2-yl)-benzyl-amine is a heterocyclic compound that features a benzimidazole ring fused to a benzene ring with an amine group attached to the benzyl position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzoimidazol-2-yl)-benzyl-amine typically involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions to form the benzimidazole coreCommon reagents used in these reactions include formic acid, iron powder, and ammonium chloride .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as microwave-assisted synthesis, which offers higher yields and reduced reaction times compared to conventional heating methods . The use of environmentally benign solvents like water and ethanol is also explored to make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

(1H-Benzoimidazol-2-yl)-benzyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-substituted benzimidazole derivatives, which exhibit enhanced biological activities and improved pharmacokinetic properties .

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

(1H-Benzoimidazol-2-yl)-benzyl-amine serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its structural framework allows for the introduction of various substituents, facilitating the development of novel compounds with tailored properties for specific applications in medicinal chemistry and materials science.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzimidazole, including this compound, display activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis. For instance, compound 2g demonstrated minimal inhibitory concentration (MIC) values of 8 µg/mL against MRSA, highlighting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies have reported that certain derivatives exhibit potent antiproliferative effects against cancer cell lines such as MDA-MB-231 and HCT116. For example, derivatives were found to have IC50 values lower than those of standard chemotherapeutic agents, suggesting their potential utility in cancer therapy . The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Pharmacological Insights

Mechanism of Action

The primary target for this compound is the serine/threonine-protein kinase Chk1. This interaction is significant as Chk1 plays a role in cell cycle regulation and DNA damage response, making it a critical target in cancer treatment strategies. Additionally, the compound's ability to interact with free radicals suggests potential antioxidant properties that could be leveraged in therapeutic contexts.

Industrial Applications

Material Science

In industrial settings, this compound is utilized in developing new materials with specific electronic and optical properties. Its unique chemical structure enables the design of materials suitable for applications in electronics and photonics.

Data Summary Table

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex heterocyclic compounds |

| Antimicrobial Activity | Effective against MRSA (MIC = 8 µg/mL), Streptococcus faecalis |

| Anticancer Activity | Potent against MDA-MB-231 (IC50 < standard drugs), inhibits tubulin polymerization |

| Pharmacological Target | Serine/threonine-protein kinase Chk1 |

| Industrial Use | Development of materials with electronic and optical properties |

Case Studies

- Anticancer Efficacy Study : A study published in 2023 evaluated several benzimidazole derivatives, including this compound, revealing significant antiproliferative effects on breast cancer cell lines. The findings support further exploration into its use as a chemotherapeutic agent .

- Antimicrobial Evaluation : Research conducted on various benzimidazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

- Material Development : Investigations into the electronic properties of this compound led to its application in organic electronics, showcasing its potential as a component in advanced material formulations.

Mécanisme D'action

The mechanism of action of (1H-Benzoimidazol-2-yl)-benzyl-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In cancer cells, it may induce apoptosis by interacting with DNA and disrupting cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzimidazole: The parent compound with a simpler structure but similar biological activities.

2-Aminobenzimidazole: A derivative with an additional amino group, enhancing its reactivity and biological properties.

Benzimidazole-2-thione: Contains a sulfur atom, which imparts different chemical and biological characteristics.

Uniqueness

(1H-Benzoimidazol-2-yl)-benzyl-amine stands out due to its unique combination of the benzimidazole core and the benzylamine group, which provides a versatile platform for further functionalization and optimization for specific applications .

Activité Biologique

(1H-Benzoimidazol-2-yl)-benzyl-amine, also known as N-benzyl-1H-benzimidazol-2-amine, is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a benzimidazole core fused with a benzylamine group, which contributes to its biological activity. The molecular formula for this compound is C_{13}H_{12}N_{2}, with a molecular weight of approximately 212.25 g/mol. This unique structure allows it to interact with various biological targets, enhancing its potential applications in medicinal chemistry.

Synthesis Methods

Several synthetic routes have been developed for this compound:

- Condensation Reaction : The most common method involves the condensation of o-phenylenediamine and benzylamine in the presence of a dehydrating agent. This reaction typically yields high purity and good yields of the desired compound.

- Benzylation : Alternative synthesis can involve the benzylation of benzimidazole derivatives under basic conditions, which allows for the introduction of the benzyl group at the nitrogen atom.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, it demonstrated moderate to good activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin and ampicillin .

| Microbial Strain | MIC (µg/ml) | Reference Drug |

|---|---|---|

| Staphylococcus aureus | 16.69 | Ciprofloxacin |

| Escherichia coli | 22.9 | Ampicillin |

| Pseudomonas aeruginosa | 77.38 | Ampicillin |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans. The MIC values ranged from 16.69 to 78.23 µM, indicating its potential as an antifungal agent .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. For instance, it has been studied for α-glucosidase inhibition, which is relevant in managing diabetes. Some derivatives exhibited IC50 values significantly lower than standard drugs like acarbose, highlighting their potential as therapeutic agents for glucose regulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has indicated that substituents on the benzimidazole ring can enhance or diminish activity against specific targets:

- Substituent Variation : The presence of electron-withdrawing or electron-donating groups on the benzene ring can significantly affect binding affinity and biological efficacy.

- Positioning of Functional Groups : The position of substituents relative to the nitrogen atom in the benzimidazole core is crucial for maximizing interaction with biological targets.

Case Studies

Several studies have documented the efficacy of this compound in various pharmacological contexts:

- Antimicrobial Efficacy : A study reported that derivatives with specific substitutions showed enhanced activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

- Antifungal Studies : Another investigation highlighted its effectiveness against fungal infections resistant to conventional treatments, emphasizing the need for further exploration in clinical settings .

- Diabetes Management : Research into α-glucosidase inhibitors has positioned this compound as a candidate for further development in diabetes therapeutics due to its potent inhibitory effects compared to existing medications .

Propriétés

IUPAC Name |

N-benzyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMPPQGQNSTUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27185-21-3 | |

| Record name | N-benzyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.